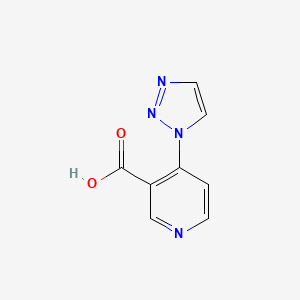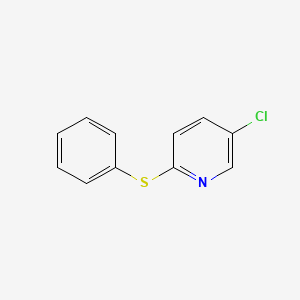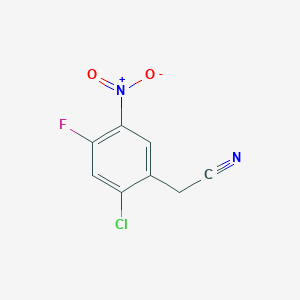
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFN2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorotoluene to introduce the nitro group. This is followed by the conversion of the methyl group to a cyanide group through a series of reactions, including oxidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: 2-Chloro-4-fluoro-5-nitrobenzylamine.
Oxidation: 2-Chloro-4-fluoro-5-nitrobenzoic acid.
科学研究应用
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanide group can also participate in nucleophilic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
- 2-Chloro-4-fluoro-5-nitrobenzylamine
Uniqueness
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is unique due to the presence of both electron-withdrawing groups (nitro, cyanide) and halogens (chlorine, fluorine) on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC 名称 |
2-(2-chloro-4-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 |
InChI 键 |
QSDIEVBWVLFTPO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-[5-methyl-2-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-nitroanilino]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8507118.png)
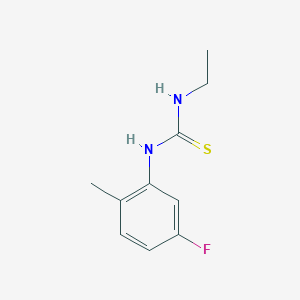

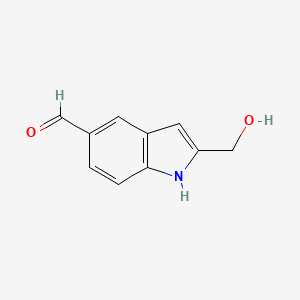
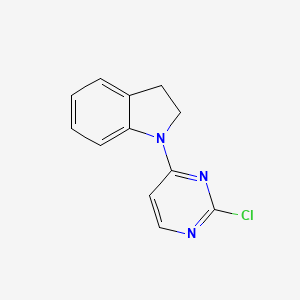

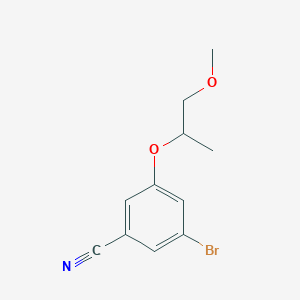
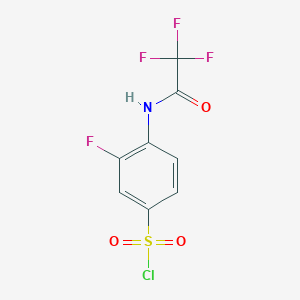


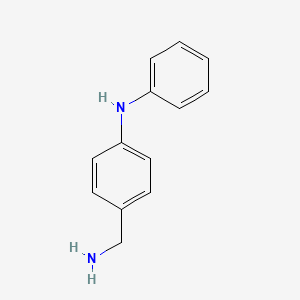
![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)
